molecular formula C23H27O6P B12855984 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate

2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate

Cat. No.: B12855984
M. Wt: 430.4 g/mol
InChI Key: AWCJDOFPDVYVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is a complex organic compound with the molecular formula C23H27O6P. It is known for its applications in various fields, including polymer chemistry and material science. This compound is particularly notable for its role as a photoinitiator in polymerization reactions, where it helps initiate the curing process of resins upon exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate typically involves the reaction of 2-hydroxypropyl methacrylate with phenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photopolymerization results in the formation of cross-linked polymer networks, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage, generating reactive radicals that initiate the polymerization of monomers. This process leads to the formation of cross-linked polymer networks, which are essential for the curing of resins and the development of advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is unique due to its specific structure, which combines the properties of a methacrylate ester with a photoinitiator. This dual functionality makes it particularly valuable in applications requiring both polymerization initiation and the formation of stable polymer networks .

Properties

Molecular Formula

C23H27O6P

Molecular Weight

430.4 g/mol

IUPAC Name

[2-hydroxy-3-[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]oxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H27O6P/c1-15(2)22(25)28-13-19(24)14-29-30(27,20-9-7-6-8-10-20)23(26)21-17(4)11-16(3)12-18(21)5/h6-12,19,24H,1,13-14H2,2-5H3

InChI Key

AWCJDOFPDVYVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OCC(COC(=O)C(=C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.